molecular formula C23H22N4O3S B2918603 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 371134-23-5

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2918603
M. Wt: 434.51
InChI Key: IOTVGEKQTCYRSW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research by Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands like SCN and OCN ions. This work detailed the formation of solid complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), where 1,3-dimethyl-7H-purine-2,6-dione was coordinated through the nitrogen atom. These complexes were characterized using various spectroscopic techniques, revealing insights into their structure and potential applications in catalysis and material science (Shaker, 2011).

Microbial Degradation of Sulfur Heterocycles

Kropp et al. (1996) studied the biotransformation of dimethylbenzothiophene isomers by Pseudomonas strains, shedding light on microbial pathways that could degrade sulfur heterocycles in petroleum. This research provides valuable insights into bioremediation techniques for sulfur-containing pollutants and the metabolic versatility of microbial communities (Kropp et al., 1996).

Development of Novel Heterocyclic Compounds

Hesek and Rybár (1994) conducted a study on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their research contributes to the chemical diversity of purine derivatives, potentially opening new avenues for the development of pharmaceuticals and agrochemicals (Hesek & Rybár, 1994).

Antioxidant and DNA Cleavage Activities

Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their in vitro antioxidant activity and DNA cleavage potential. This work highlights the intersection of purine chemistry with therapeutic and biochemical applications, especially in oxidative stress-related diseases and genetic research (Mangasuli et al., 2019).

Safety And Hazards

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I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a professional chemist for more detailed information.


properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-15-8-7-9-16(12-15)13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)31-14-18(28)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTVGEKQTCYRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

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